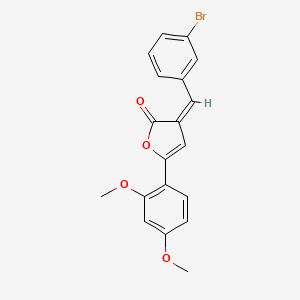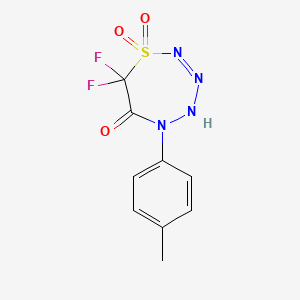
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as BMS-986177, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of drugs known as piperidinecarboxamides and has been extensively studied for its therapeutic properties.
作用机制
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn leads to increased dopamine and glutamate signaling in the brain. This increased signaling has been shown to improve cognitive function and reduce symptoms of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases the levels of cAMP and cGMP, which leads to increased dopamine and glutamate signaling in the brain. This increased signaling has been shown to improve cognitive function and reduce symptoms of various diseases. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for therapeutic use.
实验室实验的优点和局限性
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has been extensively studied and has shown potential in treating various diseases. It has a favorable pharmacokinetic profile, which makes it suitable for therapeutic use. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action and how it affects various signaling pathways in the brain. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, more research is needed to determine its potential in treating other diseases such as Huntington's disease and multiple sclerosis. Overall, this compound shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
合成方法
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of N-methyl-4-piperidinone with 4-methoxybenzyl chloride to form N-(4-methoxybenzyl)-N-methyl-4-piperidinone. This intermediate is then reacted with methylsulfonyl chloride to form the final product, this compound.
科学研究应用
N-(4-methoxybenzyl)-N-methyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its therapeutic properties. It has shown potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta plaque formation. In Parkinson's disease, it has been shown to reduce motor symptoms and improve quality of life. In schizophrenia, this compound has been shown to reduce positive symptoms and improve cognitive function.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-17(12-13-4-6-15(22-2)7-5-13)16(19)14-8-10-18(11-9-14)23(3,20)21/h4-7,14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZPUHAENSZLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5015144.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5015158.png)
![1-benzyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5015169.png)
![2-(4-bromophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5015181.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5015193.png)

![(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5015216.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5015219.png)
![N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5015225.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5015230.png)

![6-amino-1-benzyl-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5015241.png)
